![molecular formula C15H12O4 B1303685 2-(4-Formylphenoxy)-2-phenylacetic acid CAS No. 480994-56-7](/img/structure/B1303685.png)
2-(4-Formylphenoxy)-2-phenylacetic acid
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Overview
Description
2-(4-Formylphenoxy)-2-phenylacetic acid is an organic compound with the molecular formula C15H12O4 It is characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Formylphenoxy)-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of 4-formylphenol with phenylacetic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-(4-Carboxyphenoxy)-2-phenylacetic acid.
Reduction: 2-(4-Hydroxymethylphenoxy)-2-phenylacetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the substituent introduced.
Scientific Research Applications
2-(4-Formylphenoxy)-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving formyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Formylphenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets. The formyl group can act as an electrophile, participating in various biochemical reactions. The phenoxy and phenylacetic acid moieties may also contribute to the compound’s overall reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
- 2-Formylphenoxyacetic acid
- 4-Formylphenoxyacetic acid
- Phenoxyacetic acid
Comparison: 2-(4-Formylphenoxy)-2-phenylacetic acid is unique due to the presence of both a formyl group and a phenylacetic acid moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds such as 2-Formylphenoxyacetic acid and 4-Formylphenoxyacetic acid, which lack the phenylacetic acid component. Phenoxyacetic acid, on the other hand, does not contain a formyl group, making it less reactive in certain types of chemical reactions.
Properties
IUPAC Name |
2-(4-formylphenoxy)-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-11-6-8-13(9-7-11)19-14(15(17)18)12-4-2-1-3-5-12/h1-10,14H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWOTZCJKPDGPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377304 |
Source
|
Record name | 2-(4-formylphenoxy)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480994-56-7 |
Source
|
Record name | 2-(4-formylphenoxy)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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